![molecular formula C18H19NO5 B2386180 2-[1-(4-Methoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005262-33-8](/img/structure/B2386180.png)
2-[1-(4-Methoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, an epoxy group, and a carboxylic acid group. These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the epoxy group could introduce strain into the molecule, potentially making it more reactive .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The epoxy group could potentially undergo reactions with nucleophiles, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .Scientific Research Applications
- Significance : Investigating its structure-activity relationships could lead to improved antihypertensive agents with enhanced potency and duration of action .
- Application : Researchers have explored the anti-HIV-1 potential of related compounds. Although not directly studied for this compound, it’s worth investigating its antiviral effects .
- Example : Compounds with an electron-withdrawing methoxy group, such as 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]thiazepin-3(2H)-one, may have notable cytotoxicity .
- Relevance : Modifying the compound’s structure (e.g., benzyl esters) could enhance passive cellular uptake, potentially improving its bioavailability .
Calcium Channel Antagonism
Anti-HIV-1 Activity
Cytotoxicity
Cellular Uptake Enhancement
Crystal Structure Confirmation
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(4-methoxyphenyl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-10(11-3-5-12(23-2)6-4-11)19-9-18-8-7-13(24-18)14(17(21)22)15(18)16(19)20/h3-8,10,13-15H,9H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKWHZMALYIKHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N2CC34C=CC(O3)C(C4C2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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